molecular formula C21H18N2O5 B4085466 N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE

N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE

Cat. No.: B4085466
M. Wt: 378.4 g/mol
InChI Key: RCBVVLCKTHDFDY-UHFFFAOYSA-N
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Description

N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodioxin ring, a furan ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Amide Formation: The benzodioxin derivative is then reacted with an appropriate amine to form the amide linkage.

    Furan Ring Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzodioxin derivatives.

Scientific Research Applications

N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodioxin ring, a furan ring, and an amide linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-20(22-12-16-13-27-17-4-1-2-5-18(17)28-16)14-7-9-15(10-8-14)23-21(25)19-6-3-11-26-19/h1-11,16H,12-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBVVLCKTHDFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 2
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N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PHENYL)FURAN-2-CARBOXAMIDE

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